ChemFil II
Description
Properties
CAS No. |
101706-68-7 |
|---|---|
Molecular Formula |
C9H6BrClN2O |
Synonyms |
ChemFil II |
Origin of Product |
United States |
Chemical and Material Science Foundations of Chemfil Ii
Core Acid-Base Setting Reaction Mechanisms
The setting of glass ionomer cements like ChemFil II is a self-curing process driven by the acid-base reaction between an acidic polymer (polyacid) and a basic reactive glass filler trycare.co.ukdentsplysirona.comslideshare.net. This reaction does not involve polymerization in its setting, unlike resin-based composites dentsplysirona.com. Instead, it utilizes a pre-polymerized co-polymeric acid that combines with an aluminum-containing glass to form a stable material dentsplysirona.com.
Polyacid and Reactive Glass Filler Interaction
The reaction initiates when the glass filler powder is mixed with the aqueous polyacid liquid. This mixing leads to the hydration of the glass filler particles and an attack on the particle surface by protons released from the polyacid trycare.co.ukdentsplysirona.com. The polyacid component is typically from the polyalkenoic family, which can include polyacrylic acid, poly-itaconic acid, and poly-maleic acid medmuv.comdental-update.co.uknih.gov. The reactive glass filler is commonly a calcium-alumino-silicate glass containing calcium or strontium and fluoride (B91410) ions medmuv.comnih.gov. ChemFil Superior's powder, for example, contains aluminum-sodium-calcium-fluoro-phosphoro-silicate and polyacrylic acid trycare.co.ukprimeradentalhub.comoralkart.com.
The acid attacks the surface layer of the glass particles, causing the release of cations such as Al³⁺, Ca²⁺, and Sr²⁺, which become hydrated by the water in the formulation trycare.co.ukdentsplysirona.comthieme-connect.de. The outer surface of the glass particles becomes gel-like as the released ions are replaced by hydrogen from the carboxylate groups of the polyacid chains medmuv.compocketdentistry.com. The glass core, however, remains unreacted and acts as a filler within the cement matrix nih.gov. The reactivity of the glass surface is a determinant of the quality of the set cement nih.gov.
Stages of Reaction Progression
The setting reaction of glass ionomer cements proceeds through distinct, overlapping stages: dissolution, gelation, and maturation slideshare.netmedmuv.comdental-update.co.ukthieme-connect.depocketdentistry.com.
The dissolution stage begins within the first few seconds after mixing the powder and liquid dental-update.co.uk. During this phase, the polyacid, in the presence of water, releases protons (H⁺) that attack the surface of the reactive glass filler medmuv.compocketdentistry.com. This acidic attack leads to the breakdown of the glass network and the rapid release of ions, primarily calcium (Ca²⁺), aluminum (Al³⁺), and fluoride (F⁻) medmuv.comnih.govthieme-connect.depocketdentistry.com. The outer layer of the glass becomes depleted in these ions, leaving behind a silica-rich gel pocketdentistry.com. The pH of the freshly mixed cement is initially low, reported to be between 0.9 and 2, and gradually increases over time dental-update.co.uk.
The gelation phase occurs over the subsequent few minutes medmuv.comdental-update.co.ukpocketdentistry.com. This initial set is primarily driven by the rapid reaction of the released divalent calcium ions (Ca²⁺) with the negatively charged carboxylate groups (COO⁻) on the polyacid chains medmuv.compocketdentistry.com. These calcium ions form ionic cross-links, often referred to as salt bridges, between the polyacid chains trycare.co.ukdentsplysirona.com. This cross-linking increases the viscosity of the mixture and leads to the initial hardening of the material trycare.co.ukdentsplysirona.com. While calcium ions are primarily responsible for the initial gelation due to their faster release rate, they can form cross-links between different polyacid chains or link two carboxyl groups on the same chain medmuv.comnih.govpocketdentistry.com. Aluminum ions (Al³⁺) are released more slowly and become involved in the setting reaction at a later stage pocketdentistry.com.
Following the gelation phase, the cement undergoes a maturation process that can extend for days or even months pocketdentistry.comnih.gov. This stage involves the continued reaction of the more slowly released aluminum ions (Al³⁺) with the polyacid chains, forming additional ionic cross-links pocketdentistry.com. The trivalent aluminum ions create more stable and extensive cross-linking compared to the divalent calcium ions nih.gov. This secondary reaction stage, involving the incorporation of significant quantities of aluminum into the matrix structure, results in a marked improvement in the physical properties of the material, including increased strength, reduced plasticity, and improved opacity pocketdentistry.comnih.gov. Water plays a crucial role during maturation, slowly hydrating the salt matrix and contributing to the cement's final strength manara.edu.sy. Maturation processes also involve the binding of water to coordination sites around metal cations and to a hydration sheath around the polymer molecules nih.gov.
Research findings indicate that the curing phenomenon of ChemFil Rock can be faster than other glass ionomer cements, as observed in studies monitoring setting kinetics optica.org. For instance, ChemFil Rock showed a more rapid decorrelation in speckle images compared to Ketac Universal Aplicap, suggesting a faster hardening process optica.org.
Gelation Process
Role of Chemical Modifiers and Additives in Reaction Control
Chemical modifiers and additives are incorporated into glass ionomer formulations to control the setting reaction kinetics and enhance the material's properties trycare.co.ukcimsa.com.trjohneekandson.comsintef.no. Tartaric acid is a common example of a setting modifier used in glass ionomers trycare.co.ukdentsplysirona.compocketdentistry.com. It plays a significant role in controlling the setting characteristics by influencing the release and reaction of ions from the glass pocketdentistry.com. Tartaric acid can help break down the surface layers of the glass particles, facilitating the rapid liberation of aluminum ions pocketdentistry.com. However, it also forms complexes with these aluminum ions, preventing their immediate reaction with the polyacid and thus extending the working time of the cement pocketdentistry.com. Additionally, tartaric acid can inhibit the initial onset of setting by preventing the unwinding and ionization of the polyacid chains pocketdentistry.com.
The incorporation of other additives, such as zinc in ChemFil Rock, is claimed to enhance the setting reaction and increase strength and toughness ekb.egallenpress.comiu.edudentsply.co.uk. A novel reactive zinc-modified fluoro-alumino-silicate glass filler was developed for ChemFil Rock, offering a unique ion release pattern that contributes to high material strength due to the immediate release of zinc ions during the setting reaction trycare.co.ukdentsplysirona.com. Studies have investigated the zinc ion release data of this glass in an acidic environment, reflecting the pH of a freshly mixed glass ionomer trycare.co.ukdentsplysirona.com.
Additives can influence various characteristics, including adsorption speed, water reduction while maintaining workability, slump retention, early strength development, stickiness, and stability/viscosity sika.com. In concrete, for example, admixtures can accelerate or retard setting time and influence strength development cimsa.com.trjohneekandson.comsintef.nonih.gov. While the context of concrete differs, the principle of using additives to control setting and enhance properties is analogous to glass ionomer cements. Studies on Portland cement have shown that additives like calcium chloride and certain alloys can significantly decrease setting time and influence compressive strength nih.gov.
The amount of water in the liquid component is also critical, as it serves as the reaction medium and hydrates the reaction products manara.edu.sy. Too much water can result in a weak cement, while too little can impair the reaction and subsequent hydration manara.edu.sy.
Detailed research findings often involve evaluating the impact of these modifiers on mechanical properties and setting times. For instance, studies might compare the fracture toughness, hardness, and wear resistance of modified glass ionomers ekb.egiu.edu. The inclusion of zinc in ChemFil Rock has been associated with higher fracture toughness compared to some other glass ionomers, potentially due to the formation of zinc-polycarboxylate complexes during setting iu.edu.
Here is a summary of some technical specifications for ChemFil Superior:
| Property | Value | Source |
| Working Time | ~2 minutes | trycare.co.ukprimeradentalhub.com |
| Setting Time | 2 to 3 minutes | trycare.co.ukprimeradentalhub.com |
| Compression Strength | 200 ± 20 MPa | stomadent.ru |
| Acid Erosion | ≤ 0.3% | stomadent.ru |
| Adhesion to Dentin | 5 MPa | stomadent.ru |
| Adhesion to Enamel | 7-8 MPa | stomadent.ru |
Note: These values are specific to ChemFil Superior and may vary for other this compound formulations.
The pH changes during the setting reaction are also a key aspect of the kinetics. The pH of freshly mixed glass ionomers is initially low (0.9-2), rising to 2.8-4.3 after 10 minutes and 5.4-6.7 after 24 hours dental-update.co.uk.
| Time After Mixing | Approximate pH Range | Source |
| Immediately | 0.9 - 2 | dental-update.co.uk |
| 10 minutes | 2.8 - 4.3 | dental-update.co.uk |
| 24 hours | 5.4 - 6.7 | dental-update.co.uk |
The influence of additives on properties like surface hardness has also been studied, showing that while some antibacterial agents can affect hardness, the maturation process generally leads to an increase in hardness over time scielo.br.
Influence of Tartaric Acid as a Setting Modifier
Tartaric acid is a crucial additive in many glass-ionomer cement formulations, including those related to this compound, as it significantly influences the working and setting times. wikipedia.orgpocketdentistry.com Its effect is concentration-dependent and uniquely favorable compared to other complexing agents.
Initially, tartaric acid, being a stronger acid than polyalkenoic acid, enhances the decomposition of the glass powder, leading to the release of metal ions. It then chelates, or binds to, these released metal ions, particularly calcium ions, which delays the early gelation phase of the cement. pocketdentistry.com This chelation effect induces a lag period during which the cement paste's viscosity remains relatively constant, effectively extending the working time.
After this initial lag phase, tartaric acid accelerates the hardening process by promoting the formation of aluminum polyacrylate cross-links. pocketdentistry.com Once the tartaric acid can no longer bind additional metal ions, these ions become available for cross-linking the polyalkenoic acid chains, leading to a sharp, almost exponential increase in viscosity and a faster setting time. This dual effect—initial inhibition followed by acceleration—is key to achieving a prolonged working time and a sharp set, which improves the handling characteristics and contributes to better mechanical properties like compressive strength. Studies using techniques like Fourier transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) support the initial reaction of tartaric acid with the glass powder and its faster complexation with metal cations compared to polyalkenoic acid.
Impact of Zinc Ions on the Setting Reaction Rate
Zinc ions, often present in the glass component of glass-ionomer cements, play a role in the setting reaction and can influence the material's properties. While the primary cross-linking in conventional GICs involves calcium and aluminum ions reacting with the polyacid, the presence of zinc can enhance the setting reaction. pocketdentistry.com
Zinc-reinforced glass ionomer cements have been developed, suggesting that the incorporation of zinc into the glass particles can lead to an enhanced setting reaction. This enhanced reaction contributes to the material's strength and durability. During the acid-base reaction, zinc ions are released from the glass particles along with other ions like calcium and aluminum. These ions participate in the formation of the salt matrix that cross-links the polyacid chains. nih.govpocketdentistry.com
Stoichiometric Considerations: Powder-to-Liquid Ratio Effects on Material Formation
The ratio of powder to liquid (P/L ratio) is a critical stoichiometric consideration in the preparation of glass-ionomer cements like this compound, significantly affecting the material's properties and the formation of the set cement. nih.gov Deviations from the manufacturer's recommended ratio can lead to changes in physical and mechanical characteristics.
The setting reaction involves the acid from the liquid attacking the basic glass powder particles. nih.gov The P/L ratio dictates the relative amounts of reactants available for this acid-base reaction. A higher powder content (higher P/L ratio) generally leads to a faster setting time because there are more glass particles for the acid to react with. nih.gov It also typically results in increased compressive strength and other mechanical properties, as there is a greater volume of reinforcing filler particles within the set matrix. nih.gov
Conversely, a lower powder content (lower P/L ratio) means there is proportionally more liquid. This can result in a slower setting time and reduced mechanical properties such as compressive strength and flexural strength. nih.gov An insufficient amount of powder can lead to a deficiency in the salt matrix needed to bind the cement components, compromising the material's integrity. nih.gov A lower P/L ratio may also affect the material's translucency and increase its susceptibility to acid erosion and wear.
Studies have investigated the effects of varying P/L ratios on properties like diametral tensile strength, radiodensity, hardness, and wear resistance. For example, increasing the P/L ratio has been shown to increase diametral tensile strength. Data suggests that while some properties may remain close to standard requirements even with P/L variations, acid erosion resistance can be significantly affected. In some cases, a surplus of liquid can lead to incomplete setting reactions.
The consistency of the mixed material, which is directly influenced by the P/L ratio, is also important for handling and adaptation within the cavity. trycare.co.uk Manufacturers provide recommended P/L ratios to optimize the balance between working time, setting time, and mechanical properties. nih.gov
Illustrative Data on Powder-to-Liquid Ratio Effects (Based on general GIC studies):
| Powder/Liquid Ratio (Approximate) | Setting Time | Compressive Strength | Acid Erosion Resistance |
| Lower than Recommended | Slower | Decreased | Decreased |
| Manufacturer Recommended | Standard | Standard | Standard |
| Higher than Recommended | Faster | Increased | Generally Increased |
Note: This table illustrates general trends observed in studies on glass-ionomer cements and the impact of powder-to-liquid ratio variations. Specific values are dependent on the exact composition of the GIC. nih.gov
Advanced Structural and Compositional Analysis of Chemfil Ii Formulations
Characterization of Glass Filler Systems
The glass filler is a fundamental component of ChemFil II, participating directly in the setting reaction and contributing significantly to the mechanical and physical properties of the set cement.
Alumino-Silicate Glass Constituent Analysis
The primary component of the powder in this compound is an alumino-silicate glass, specifically a fluoro-aluminosilicate glass. Analysis of these glasses typically reveals the presence of key elements such as aluminum, silicon, calcium, sodium, and fluorine. The glass structure is based on a network of [SiO4] and [AlO4] tetrahedra. The substitution of Si⁴⁺ by Al³⁺ in the glass network creates negative charges, which are compensated by the presence of modifier cations like Ca²⁺ and Na⁺. These cations are crucial as they are leached out by the acidic liquid during the setting reaction, forming salt bridges that cross-link the polyacid chains. Fluoride (B91410) is also incorporated into the glass composition, contributing to the anticariogenic properties of the cement through its release over time. Some analyses indicate that the glass in conventional GICs may have two phases: a continuous calcium aluminosilicate (B74896) matrix and partly crystalline calcium fluoride-rich droplets. The thermal history of the glass can influence the nature of these crystalline droplets.
ChemFil Superior, a related glass ionomer, has a reported powder composition containing aluminum-sodium-calcium-fluoro-phosphoro-silicate. Specifically, one gram of powder contains 0.84 g of this glass component.
Novel Reactive Zinc-Modified Fluoro-Alumino-Silicate Glass Architectures (e.g., ChemFil Rock)
Some advanced ChemFil formulations, such as ChemFil Rock, incorporate novel reactive zinc-modified fluoro-alumino-silicate glass fillers. This modification is designed to enhance the material's properties. The presence of zinc in the glass is intended to provide a unique ion release pattern, leading to higher strength in the set material due to the immediate release of zinc ions during the setting reaction. Studies on ChemFil Rock have investigated its mechanical behavior compared to conventional GICs containing alumina (B75360) silicate (B1173343) glasses. According to the manufacturer, this zinc-containing glass with an accelerated ion release pattern contributes to enhanced durability. The leached zinc ions create zinc-polyacid complexes, which are reported to be more powerful than those formed by calcium or strontium cations. The inclusion of zinc oxide is also suggested to improve the setting process and enhance strength and toughness. Zinc oxide may act as a network modifier in the glass, breaking Si-O-Si bonds and increasing the glass's susceptibility to acid attack.
Effects of Filler Particle Characteristics (Type, Size, Shape, Distribution, Amount)
The characteristics of the glass filler particles significantly influence the handling properties, setting reaction, and the mechanical and physical properties of the set glass ionomer cement. Generally, the powder-to-liquid ratio and particle size distribution are determining parameters for the setting rate and mechanical strengths. Increasing the powder-to-liquid ratio typically increases the setting rate and mechanical strength.
Particle size plays a crucial role. Smaller particle sizes can reduce setting time and improve wear resistance, surface hardness, and compressive strength. However, smaller particles can also increase viscosity, potentially impeding workability. Conversely, larger GIC particles have been associated with decreased wear rates. The integrity of the interface between the glass particles and the polymer matrix, along with the number and size of voids, also significantly impacts mechanical properties. Studies have explored the use of combinations of nano- and macrogranular glass particles to optimize properties. While nanogranular particles can decrease setting time and increase early compressive strength and Young's modulus, especially when fluoridated, the long-term mechanical properties may be more determined by the macrogranular particles. The type, size, shape, distribution, and amount of filler particles in the matrix have been observed to impact surface hardness. For instance, the low microhardness observed in ChemFil Rock in some studies is thought to be related to the hardness, gap size between filler particles, morphology, and chemical composition of the material, suggesting that the calcium aluminum-zinc fluorosilicate glass may be less strong.
Polymeric Acid Constituents and Their Structural Variations
The liquid component of this compound is primarily an aqueous solution of polyacrylic acid. This polyacid is a polyalkenoic acid, which is a polymer rich in carboxylate ions. In conventional GICs, polyacrylic acid may be copolymerized with other unsaturated carboxylic acids like maleic acid, tartaric acid, and itaconic acid to regulate viscosity and stabilize the liquid. Tartaric acid, in particular, plays a significant role in controlling the setting characteristics of the material.
Investigations into Hybridization with Resin Components (e.g., this compound-based Hybrid Cement-Composites)
While conventional this compound is a traditional glass ionomer, the concept of hybridizing GICs with resin components has led to the development of resin-modified glass ionomer cements (RMGICs) and other hybrid materials. These hybrid materials aim to combine the beneficial properties of GICs (e.g., fluoride release, chemical adhesion to tooth structure) with the improved mechanical properties and aesthetics of resin composites. Although this compound itself is a conventional GIC, understanding the principles of hybridization is relevant in the broader context of GIC technology and the development of materials with enhanced properties.
Hybridization involves incorporating monomeric components and an initiator system into the GIC formulation. These materials undergo both the characteristic acid-base reaction of GICs and a photo-initiated or chemical polymerization of the resin components. This dual-curing mechanism can lead to improved mechanical properties, reduced moisture sensitivity during setting, and enhanced aesthetics compared to conventional GICs.
Formation of Interpenetrating Polymer Networks (IPNs)
In some resin-modified glass ionomer cements and hybrid materials, the interaction between the polyacid matrix and the polymerized resin phase can lead to the formation of interpenetrating polymer networks (IPNs) or semi-interpenetrating polymer networks (semi-IPNs). An IPN is a material containing two polymers, each in a network form. In the context of GIC-resin hybrids, this involves the formation of a cross-linked polyacid salt matrix from the GIC reaction and a separate polymerized resin network. These networks can interlace at a molecular level, contributing to increased toughness and improved mechanical properties of the hybrid material.
Here are some data points related to the composition of ChemFil Superior and mechanical properties of ChemFil Rock found in the search results:
ChemFil Superior Powder Composition
| Component | Amount per 1g Powder |
| Aluminium-sodium-calcium-fluoro-phosphoro-silicate | 0.84 g |
| Polyacrylic acid | 0.15 g |
Mechanical Properties of ChemFil Rock vs. Other GICs (Example Data)
| Material | Flexural Strength (MPa) - 1W Saliva | Vickers Hardness (VH) - 1W Saliva |
| ChemFil Rock | 38.7 (12.5) | 39.1 (7.7) |
| Riva Self Cure | 19.3 (4.9) | 14.3 (8.3) |
| Fuji IX Fast | 20.4 (3.4) | 20.1 (4.9) |
| Fuji IX GP Extra/Equia | 12.0 (7.4) | 9.7 (4.1) |
Note: Data presented as Mean (Standard Deviation). Specific values may vary depending on the study and testing parameters.
Integration of Hydrophilic Monomers (e.g., 2-hydroxyethyl methacrylate (B99206) (HEMA))
The formulation of contemporary dental restorative materials, including hybrid systems like this compound which combine aspects of glass ionomers and resin composites, often incorporates hydrophilic monomers to enhance specific properties. A prominent example is 2-hydroxyethyl methacrylate (HEMA). The integration of HEMA serves multiple critical functions within the material matrix.
Firstly, HEMA's inherent hydrophilicity facilitates interaction with the moist oral environment and the hydrated tooth structure (dentin and enamel). This is crucial for achieving effective chemical bonding, particularly to dentin, which contains a significant amount of water. HEMA can penetrate the collagen network of etched dentin, contributing to the formation of a hybrid layer and improving micromechanical interlocking in addition to any chemical adhesion .
Research indicates that the concentration of HEMA can significantly impact the material's properties. For instance, studies on similar resin-modified glass ionomers have shown that increasing HEMA content can improve bond strength to dentin but may also lead to increased water sorption and potential degradation over time due to its hydrophilic nature . Conversely, insufficient HEMA might compromise the material's ability to bond effectively to moist tooth surfaces.
The balance of HEMA with other monomers and the glass ionomer components is therefore a critical aspect of the formulation design, aiming to optimize adhesion, mechanical integrity, and long-term performance while managing potential drawbacks like water uptake.
Role of Initiator Systems (e.g., Benzoyl Peroxide-Sulfinate)
The polymerization of the resin phase within this compound formulations requires an efficient initiator system. While light-curing mechanisms are common in many dental composites, some formulations, particularly those intended for bulk placement or with a dual-cure capability, rely on or incorporate chemical initiator systems. The Benzoyl Peroxide-Sulfinate system is a classic example of a redox initiator pair used in such applications .
This system operates via a redox reaction where benzoyl peroxide acts as an oxidant and a sulfinate compound (often an aromatic sulfinate salt like sodium p-toluenesulfinate) acts as a reductant. The reaction between these two components generates free radicals, typically phenyl radicals and sulfonyl radicals, which then initiate the free-radical polymerization of methacrylate monomers present in the formulation, such as HEMA and potentially others [10, 11].
The primary role of this initiator system is to ensure the setting reaction proceeds reliably, even in areas where light penetration might be limited (e.g., deep cavities or under opaque restorations). It provides a 'chemical cure' component to the setting process. The kinetics of this reaction influence the working time and setting time of the material. The concentration and specific type of benzoyl peroxide and sulfinate used are carefully controlled to achieve a clinically appropriate setting profile .
Investigations into the Performance Dynamics of Chemfil Ii Materials
Mechanical Property Studies and Comparative Analyses
The mechanical performance of ChemFil II materials is a critical aspect evaluated through several standardized tests. These studies often compare this compound to other conventional and resin-modified glass ionomer cements (GICs) and composite resins to benchmark its properties.
Fracture Toughness Assessment (KIC)
Fracture toughness (KIC) is a measure of a material's resistance to crack propagation. Studies have assessed the fracture toughness of ChemFil Rock using methods such as the single-edge notched beam (SENB) test . Research indicates that ChemFil Rock demonstrates significantly higher fracture toughness, particularly in the early phase after initial setting, compared to some control materials like Fuji IX GP . One study found ChemFil Rock to have intermediate fracture toughness compared to other GICs, being significantly higher than Fuji IX GP Extra and Ketac Molar Quick Aplicap, but significantly lower than EQUIA Fil . The relative high fracture toughness of ChemFil Rock might be attributed to the formation of zinc-polycarboxylate complexes during the setting reaction and potentially the incorporation of itaconic acid as a comonomer . Fracture toughness values have been measured at various time points, showing an increase with maturation .
Table 1: Fracture Toughness (KIC) of ChemFil Rock and Comparative Materials
| Material | Fracture Toughness (MPa·m1/2) | Time Point | Source |
| ChemFil Rock | 0.79 ± 0.14 | 24 hours | |
| ChemFil Rock | 0.99 ± 0.07 | 24 hours | |
| ChemFil Rock | Significantly higher | 3 hours | |
| ChemFil Rock | Significantly higher | Up to 7 days | |
| Fuji IX GP Extra | 0.80 ± 0.04 | 24 hours | |
| Ketac Molar Quick Aplicap | 0.85 ± 0.09 | 24 hours | |
| EQUIA Fil | 1.21 ± 0.23 | 24 hours |
Microhardness and Surface Hardness Evaluations
Microhardness and surface hardness are indicators of a material's resistance to indentation and scratching. Studies have evaluated the Vickers (VH) or Knoop (KHN) hardness of ChemFil Rock . Research indicates that ChemFil Rock generally exhibits lower microhardness compared to some other conventional and high-viscosity GICs like Equia Forte and Ketac Molar . For instance, one study reported a Knoop hardness of 59.4 ± 0.8 kg/mm ² for ChemFil Rock, which was significantly lower than other tested materials . Another study using Vickers hardness found that ChemFil Rock had lower microhardness values both before and after acidic aging compared to Ketac Molar and Equia Forte . The microhardness of GICs, including ChemFil, has also been evaluated as an indicator of appropriate finishing times . Changes in pH can also influence the microhardness of ChemFil Rock .
Table 2: Surface Hardness of ChemFil Rock and Comparative Materials
| Material | Hardness ( kg/mm ² or VH) | Condition/Time Point | Source |
| ChemFil Rock | 59.4 ± 0.8 (KHN) | As received | |
| ChemFil Rock | 38.31 (VH) | Before acidic aging | |
| ChemFil Rock | 36.94 (VH) | After acidic aging | |
| ChemFil Rock | 31.1 ± 8.5 (μKH) | Not specified | |
| Equia Forte | 65.57 (VH) | Before acidic aging | |
| Ketac Molar | 47.75 (VH) | Before acidic aging | |
| Fuji IX GP Extra | 70.2 ± 1.0 (KHN) | As received |
Compressive Strength Analysis
Compressive strength measures a material's ability to withstand forces that compress it. ChemFil Rock has been evaluated for its compressive strength in several studies . Research indicates that ChemFil Rock demonstrates high compressive strength, often comparable to or higher than other conventional GICs . One study reported compressive strength values greater than 200 MPa after 24 hours and greater than 250 MPa after 1 week for ChemFil Superior . Another study found ChemFil Rock to have the highest compressive strength among tested conventional and resin-modified GICs at 37°C after 28 days (221 ± 7 MPa) . Encapsulated high-viscosity GICs, including ChemFil Rock, have shown significantly higher compressive strengths than hand-mixed conventional GICs .
Table 3: Compressive Strength of ChemFil Rock and Comparative Materials
| Material | Compressive Strength (MPa) | Time Point | Temperature | Source |
| ChemFil Superior | >200 | 24 hours | Not specified | |
| ChemFil Superior | >250 | 1 week | Not specified | |
| ChemFil Rock | 161 ± 12 | 1 day | 24°C | |
| ChemFil Rock | 179 ± 31 | 28 days | 24°C | |
| ChemFil Rock | 179 ± 20 | 1 day | 37°C | |
| ChemFil Rock | 221 ± 7 | 28 days | 37°C | |
| ChemFil Rock | 171.3 ± 30.99 | Not specified | Room Temp | |
| Fuji IX GP | 191 ± 26 | 28 days | 24°C | |
| Fuji IX GP | 198 ± 28 | 28 days | 37°C | |
| EQUIA Forte Fil | No significant difference | 24h and 7d | 37°C |
Diametral Tensile and Flexural Strength Determinations
Diametral tensile strength (DTS) and flexural strength assess a material's resistance to tensile forces and bending, respectively. Studies have investigated these properties for ChemFil Rock . ChemFil Rock has been reported to have better diametral tensile strength than some GICs like Fuji IX and Riva Self-Cure . Encapsulated GICs, including ChemFil Rock, have shown significantly higher diametral tensile and flexural strengths compared to hand-mixed conventional GICs . However, one study found that the EQUIA system had significantly higher diametral tensile and flexural strengths than ChemFil Rock . Flexural strength values for ChemFil have been reported after different storage times in water, showing a reduction over time .
Table 4: Diametral Tensile and Flexural Strength of ChemFil Rock and Comparative Materials
| Material | Property | Strength (MPa) | Time Point | Source |
| ChemFil Superior | Flexural Strength | >25 | 24 hours | |
| ChemFil Superior | Flexural Strength | >45 | 1 week | |
| ChemFil Rock | Diametral Tensile | 19.1 ± 3.44 | Not specified | |
| ChemFil Rock | Flexural Strength | 23.97 ± 1.97 | 24 hours | |
| ChemFil | Flexural Strength | Higher than Ionofil-Molar and Argion-Molar | 1 hour in water | |
| ChemFil | Flexural Strength | ~20% reduction | 1 week in water vs 1 hour | |
| EQUIA system | Diametral Tensile | Significantly higher | Not specified | |
| EQUIA system | Flexural Strength | Significantly higher | Not specified |
Abrasive Wear Mechanisms and Resistance
Abrasive wear resistance is crucial for the longevity of restorative materials, especially in load-bearing areas. Studies have investigated the wear resistance of ChemFil Rock . Research indicates that ChemFil Rock demonstrates good wear resistance, often comparable to or better than competitive GIC materials, even without a coating . ChemFil Rock is described as having superior resistance to abrasion . While some studies suggest similar abrasion capacities among different GICs, composite resins may exhibit higher wear resistance . Localized wear evaluations have shown favorable performance for ChemFil Rock .
Surface Topography and Roughness Characterization
Surface topography and roughness influence factors such as bacterial adhesion, wear, and aesthetics. Studies have characterized the surface roughness of ChemFil Rock . ChemFil Rock has been reported to exhibit a greater increase in surface roughness compared to some other GICs . However, another study found that ChemFil Rock showed lower surface roughness values both before and after acidic aging compared to Ketac Molar and Equia Forte . The surface roughness of GICs can be affected by factors such as filler size, shape, distribution, and the number of particles in the matrix . Acidic challenges have been shown to adversely affect the surface properties of restorative materials, including potentially increasing surface roughness .
Table 5: Surface Roughness of ChemFil Rock and Comparative Materials
| Material | Property | Value (Ra) | Condition/Time Point | Source |
| ChemFil Rock | Surface Roughness | Greater increase | Compared to other GICs | |
| ChemFil Rock | Surface Roughness | 3.05 | Before acidic aging | |
| ChemFil Rock | Surface Roughness | 2.28 | After acidic aging |
Ion Release and Recharge Kinetics
The performance of this compound is significantly influenced by the release and potential re-absorption of ions, particularly fluoride (B91410) and zinc. This ion exchange contributes to the material's properties and its interaction with the surrounding oral environment.
Fluoride Ion Dynamics: Release and Re-absorption Mechanisms
Glass ionomer cements, including this compound (also referred to as ChemFil or ChemFil Rock in some studies), are known for their ability to release fluoride ions. This release typically follows a pattern characterized by an initial burst effect, where a higher concentration of fluoride is released shortly after setting, followed by a sustained, slower release over time. The fluoride release capacity is considered a key anticariogenic property, potentially contributing to the remineralization of surrounding tooth structure.
Studies have investigated the fluoride release and uptake capabilities of various glass ionomers, including this compound, often comparing them to other restorative materials like compomers and resin composites. These studies indicate that glass ionomer-based materials generally exhibit a greater potential for fluoride recharge compared to composites. The ability of glass ionomers to absorb fluoride from external sources, such as fluoridated dental products, and subsequently re-release it, allows them to act as fluoride reservoirs.
Research comparing different glass ionomer cements has shown variations in the amount of fluoride released. For instance, one study reported that Ketac released more fluoride than Chemfil at 24 hours (5.90 versus 1.90 µgF/cm²/h, respectively). The porous hydrogel matrix formed during the setting reaction of GICs and resin-modified GICs is believed to facilitate the diffusion and release of fluoride ions.
The fluoride release rate can be influenced by factors such as the immersion medium and the material's maturation time. While an initial high concentration release phase may last 24-48 hours, the value tends to decrease over time, reaching a more stable point after several weeks.
Data on fluoride uptake by ChemFil Rock after storage in a sodium fluoride solution showed uptake values that were statistically significant compared to some other materials. The subsequent release of fluoride after exposure to a fluoride solution indicates the recharge capability.
Zinc Ion Release Profiles
ChemFil Rock incorporates a novel reactive zinc-modified fluoro-alumino-silicate glass filler. This specific filler technology leads to a unique ion release pattern, notably the immediate release of zinc ions during the setting reaction. The released zinc ions interact with the polyacid component of the cement, forming zinc-polyacid complexes. These complexes are reported to be stronger than those formed by other divalent cations like strontium or calcium ions, contributing to an accelerated build-up of flexural strength in the material. The strength of zinc ion complexes is considered comparable to that of aluminum ions, which are also released from the glass filler, contributing to the final strength of ChemFil Rock being potentially superior to glass ionomers without zinc.
The immediate release of zinc ions during setting is a key aspect of the material's early mechanical property development. While specific detailed zinc ion release profiles with numerical data were mentioned as being depicted in figures in the source material, these figures were not available in the provided snippets. However, the principle of immediate zinc ion release and its role in the setting reaction and strength development is clearly stated. The presence of zinc in ChemFil Rock has also been noted in studies investigating its antibacterial effects, suggesting that the incorporation of elements like zinc can influence the leach-out of ions and potentially affect antibacterial properties.
Water Interaction and Material Aging Mechanisms
Water plays a critical and complex role in the setting and aging of glass ionomer cements like this compound. The interaction with water, including both unbound and bound water, significantly influences the material's properties and long-term stability.
Unbound Water Content and Enthalpy Changes
Unbound water in glass ionomer cements refers to water that is not chemically bound within the material structure. Studies using thermogravimetric analysis have evaluated the nature and content of water species in various glass ionomers, including ChemFil Rock, over extended periods. These investigations have shown that conventional glass ionomer products, such as ChemFil Rock, demonstrate a significant increase in unbound water percentage content over time. For ChemFil Rock, a significant increase in unbound water was observed at 12 months compared to 24 hours, and this level was maintained for up to 36 months.
Despite the increase in unbound water content, studies on ChemFil Rock did not demonstrate a significant change in the enthalpy required to remove this unbound water over a 36-month period. This suggests that while the amount of loosely held water increases, the energy required to remove it remains relatively constant over this timeframe. This unbound water is considered loosely held and its loss can potentially be prevented or minimized by the application of protective coatings.
Susceptibility to Water Loss or Gain During Setting
A critical aspect of the handling and performance of glass ionomer cements, including this compound, is their susceptibility to water loss or gain during the initial setting reaction. The acid-base setting reaction is highly sensitive to the water balance. If the material loses water during this critical phase, the setting reaction can be incomplete, leading to compromised physical and mechanical properties. This can manifest as a chalky surface appearance, cracking, and crazing, ultimately increasing the risk of premature restoration failure. Conversely, excessive water uptake during setting can also negatively impact the material's properties.
Mechanisms of Weakening due to Erosion and Plasticizing Effects of Water
The aging mechanisms of glass ionomer cements are complex. While some strengthening can occur due to additional crosslinking and the formation of a silica (B1680970) gel phase, weakening may result from the erosion and plasticizing effect of water. When placed in an aqueous environment, components of the material can be lost, a process referred to as leaching. The absorption of water can act as a plasticizer, leading to a weakening of the cement. The severity of erosion is dependent on the pH of the environment, with erosion initiating at pH 4 and increasing over time after the cement is mixed. Long-term storage of RMGICs in aqueous solutions has been shown to result in high water uptake and solubility, as well as significant volumetric expansion. When immersed in artificial saliva, significantly higher water uptake has been observed, leading to plastic behavior and reduced surface hardness.
Long-Term Mechanical Property Evolution in Aqueous Environments
The mechanical strength of glass ionomer cements does not follow a pattern of continuous increase or decrease over time. Some materials may maintain a constant strength, while others might initially show an improvement in mechanical strength followed by a reduction, with the 24-hour and 12-month strengths often being similar. Studies investigating the effect of aging in water on the compressive, tensile, and flexural strengths of various glass ionomer cements over periods from 24 hours to 12 months have been conducted. While the surface hardness and strengths of restorative grade RMGICs were not affected by storage in distilled water, immersion in artificial saliva resulted in plastic behavior and reduced surface hardness. Research has shown that the aging time of cements has a significant influence on strength after 1 day and 1 month. Different patterns of change in mechanical properties over time have been observed when GICs are stored in water, including an increase to an upper limit, a gain followed by a decrease, a continuous decrease, or invariable strength. The strengthening is attributed to crosslinking and silica phase formation, while weakening is linked to erosion and the plasticizing effect of water.
Bonding Mechanisms to Dental Substrates
Glass ionomer cements are known for their ability to bond to moist tooth structures. Bonding of GICs is considered to involve a twofold mechanism: chemical interaction and, to a lesser extent, micromechanical interlocking. The chemical reaction is primarily due to the ionic interaction between the carboxylic groups of polyacids and the hydroxyapatite (B223615) in the tooth structure.
Adhesion to Hydroxyapatite and Enamel
The chemical bonding of glass ionomer cements to tooth structure involves an ionic interaction with hydroxyapatite, a major mineral component of bone and teeth. This interaction occurs between the carboxylic groups from polyacids and the calcium and phosphate (B84403) ions in hydroxyapatite. ChemFil Superior, a related product, is described as developing desired adhesion and establishing a true, permanent bond to hydroxyapatite even in moist conditions. Hydroxyapatite has a high affinity for human dentin, particularly its collagen, and also for enamel. Hydroxyapatite microcrystals can adhere to the crystallites of human tooth tissue, forming mineral-mineral bridges with enamel crystallites. The shear bond strength of a light-cured glass-ionomer cement to etched enamel has been reported to be in the order of 12 MN/m², and to dentin, it was 9 MN/m².
Shear Bond Strength Investigations
Shear bond strength is a key property evaluated for dental restorative materials. Studies have investigated the shear bond strength of this compound and related glass ionomer cements to dental substrates. One study investigating powder/liquid ratios of this compound found a wide range of ratios used in clinical practice, with none achieving the manufacturer's recommended ratio. Another study compared the shear bond strength of different high-viscosity glass-ionomer cements, including a zinc-reinforced ChemFil Rock, to normal and caries-affected dentin under simulated intrapulpal pressure. ChemFil Rock showed significantly higher microshear bond strength values compared to other tested HVGICs. The manufacturer-specified shear bond strength for ChemFil Rock was reported as 11.75 ± 4.75 MPa in one study. This study found that ChemFil Rock reached a shear bond strength of approximately 10 MPa after two days, which remained comparable after one and two weeks. Another study evaluating the shear bond strength of composite resin bonded to conventional GICs (including ChemFil Rock) and RMGICs found higher shear bond strength values for RMGICs with acid etchant plus bonding agent compared to GICs when used with acid etchant alone.
Here is a table summarizing some shear bond strength data:
| Material (or comparison) | Substrate | Conditions | Shear Bond Strength (MPa) | Source |
| Light-cured GIC | Etched enamel | Stored in water (24h, 4 weeks), temp cycling | ~12 | |
| Light-cured GIC | Dentin | Stored in water (24h, 4 weeks), temp cycling | ~9 | |
| ChemFil Rock (manufacturer specified) | Not specified | Not specified | 11.75 ± 4.75 | |
| ChemFil Rock | Dentine | After 2 days, 1 & 2 weeks | ~10 | |
| ChemFil GIc + Z350 composite (mild self-etch) | GIc to composite | Not specified | 7.77 | |
| ChemFil GIc + Z350 composite (total-etch) | GIc to composite | Not specified | 3.45 | |
| ChemFil Rock (Zinc-reinforced HVGIC) | Normal Dentin (with IPP) | Not specified | Higher than other HVGICs | |
| ChemFil Rock (Zinc-reinforced HVGIC) | Caries-affected Dentin (with IPP) | Not specified | Higher than other HVGICs |
Note: Some values are approximate based on interpretation of the source text.
Influence of Smear Layer on Bonding Efficacy
The smear layer, a layer of debris formed on the tooth surface during cavity preparation, can affect the bonding of dental materials. This layer can block dentinal tubules and interfere with the contact of materials with the dentinal substrate. While early generations of adhesives bonded directly to the smear layer, resulting in lower bond strengths and cohesive failures within the layer, current approaches either remove or modify the smear layer. Etch-and-rinse systems typically remove the smear layer with phosphoric acid, while self-etching adhesives partially demineralize and incorporate it into the hybrid layer. The effect of smear layer removal on the bonding of glass ionomer cements has been well-researched. Some studies suggest that bonding of GIC-based materials to dentin can be achieved without the separate use of a polyalkenoic acid conditioner, even with the presence of a smear layer. However, the characteristics of the smear layer are considered to play an important role in the bonding performance of self-etching adhesives. While the ChemFil Rock HVGIC was applied without preconditioning the dentin surface in one study and showed high bonding values, the influence of the smear layer's presence or removal specifically on this compound's bonding efficacy is a relevant consideration in understanding its performance.
Analytical Methodologies in Chemfil Ii Research
Spectroscopic and Elemental Analysis Techniques
Spectroscopic and elemental analysis techniques are vital for determining the precise chemical makeup of ChemFil II, identifying the elements present, and quantifying their concentrations.
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Elemental Ion Content Determination
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful analytical technique utilized to identify and quantify the atomic composition of a sample. It is particularly useful for analyzing complex samples and determining the types and ratios of elements present . The technique involves introducing a liquid sample into a high-energy plasma, typically composed of argon, which excites the atoms and ions within the sample . These excited species then emit light at characteristic wavelengths as they return to their ground state. The intensity of this emitted light at specific wavelengths is measured by a spectrometer, allowing for the identification and quantification of the elements present .
ICP-OES has been employed in the analysis of glass ionomer cements, including studies related to ChemFil Rock, a zinc-containing glass ionomer. For instance, ICP-OES was used to determine the zinc ion content released from samples of the glass filler in an acidic environment, reflecting the pH value of a freshly mixed glass ionomer . This demonstrates the technique's capability in assessing the release of specific ions from the material, which is relevant to understanding its setting reaction and potential interactions with the surrounding environment. The ability of ICP-OES to detect multiple elements simultaneously makes it highly efficient for characterizing the elemental composition of materials like this compound .
Ion Selective Electrode (ISE) for Ion Concentration Measurement
Ion Selective Electrodes (ISEs) are analytical sensors designed to measure the activity, which is closely related to concentration, of specific ions in a solution . These electrodes operate based on the principle of selective ion exchange across a membrane, generating an electrical potential that is proportional to the logarithm of the ion activity in the sample solution, as described by the Nernst equation . ISEs offer advantages such as relatively low cost, ease of operation, a wide concentration measurement range, and rapid response times .
While specific research detailing the use of ISEs for analyzing ion concentrations released from this compound was not found in the provided search results, the technique is broadly applicable to measuring the concentration of various ions in aqueous solutions . Given that glass ionomer cements are known to release ions such as fluoride (B91410) and calcium , ISEs could potentially be used to monitor the release kinetics and total amount of these specific ions from this compound into various storage or testing media. This would provide valuable data on the material's ionic elution behavior.
X-ray Fluorescence (XRF) for Elemental Mapping
X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used for determining the elemental composition of materials . In XRF, a sample is irradiated with X-rays, causing the atoms within the sample to emit characteristic fluorescent X-rays . The energy or wavelength of these emitted X-rays is specific to each element, allowing for their identification, while the intensity of the X-rays is related to the concentration of the element .
Elemental mapping using XRF allows for the visualization of the spatial distribution of elements within a material . This technique can reveal heterogeneity in composition and the distribution of different components at a micro- or macro-scale . Micro X-ray Fluorescence (µXRF) provides high spatial resolution elemental mapping, typically at the micrometer scale .
Although direct studies on elemental mapping of this compound using XRF were not specifically detailed in the search results, XRF elemental mapping is a valuable tool for characterizing the distribution of elements in various materials, including geological samples and metals . For a glass ionomer cement like this compound, XRF elemental mapping could be applied to study the distribution of key elements from the glass filler (e.g., silicon, aluminum, calcium, strontium, lanthanum, zinc, fluorine) and the surrounding polyacid matrix. This could provide insights into the homogeneity of the material, the dispersion of the filler particles, and potential elemental gradients or segregation within the set cement.
Microscopic and Imaging Techniques
Microscopic and imaging techniques provide visual information about the physical structure, morphology, and internal features of this compound at different scales.
Scanning Electron Microscopy (SEM) for Microstructure and Surface Evaluation
Scanning Electron Microscopy (SEM) is a widely used technique for obtaining high-resolution images of the surface topography and microstructure of materials . SEM works by scanning a focused beam of electrons across the sample surface and detecting various signals generated by the electron-sample interaction, such as secondary electrons and backscattered electrons . These signals are then used to create detailed images of the surface . SEM offers significantly higher magnification capabilities compared to traditional optical microscopy, allowing for the visualization of sub-micron features .
SEM has been extensively applied in the study of glass ionomer cements, including ChemFil materials, to evaluate their microstructure and surface characteristics . Studies have used SEM to examine fracture surfaces, revealing features such as round cavities, porosities, and surface cracks . SEM analysis can show the presence and distribution of filler particles within the cement matrix . For example, SEM fractographs of ChemFil Superior material stored in water showed porosities and cracks . SEM has also been used to assess changes in surface roughness and the presence of defects after various treatments or aging procedures . The combination of SEM with Energy Dispersive X-ray Spectroscopy (EDS or EDX) allows for simultaneous elemental analysis of specific areas or features observed in the SEM images . EDS analysis of glass ionomer particles observed under SEM has revealed the presence of elements like silicon and oxygen as predominant components .
X-ray Microtomography (XMT) for Mineral Density and Internal Structure Assessment
X-ray Microtomography (XMT), also known as micro-Computed Tomography (micro-CT), is a non-destructive imaging technique that provides three-dimensional (3D) information about the internal structure of a sample . Micro-CT works by acquiring a series of 2D X-ray images (radiographs) from different angles as the sample is rotated . These 2D images are then computationally reconstructed to create a 3D representation of the sample's internal volume . The technique allows for the visualization of internal features such as pores, cracks, and variations in material density .
Micro-CT is capable of providing quantitative information, including local density measurements and porosity volume fraction . It has been applied to study the internal structure of various materials, including porous structures and bone, to assess mineral density and architectural parameters .
Mechanical Testing Protocols
Mechanical testing is fundamental to evaluating the suitability of restorative materials for bearing occlusal forces and resisting fracture. Various tests are employed to measure different aspects of a material's mechanical performance.
Universal Testing Machine Applications (e.g., for Compressive, Tensile, Flexural, and Shear Bond Strengths)
Universal Testing Machines (UTMs) are indispensable tools in the mechanical characterization of dental materials like this compound. These machines apply controlled forces to specimens, allowing for the determination of several key mechanical properties.
Compressive strength, a measure of a material's ability to withstand forces that compress or shorten it, is a commonly evaluated property for GICs. Studies utilize UTMs to load cylindrical specimens of GICs in compression until failure occurs. The force at fracture is recorded, and the compressive strength is calculated based on the specimen's dimensions. For instance, research on GICs often involves preparing cylindrical specimens with specific dimensions (e.g., 6 mm height and 4 mm diameter or 12 mm height and 6 mm diameter) according to ISO specifications and testing them on a UTM at a defined crosshead speed until failure. Compressive strength values for GICs can increase over several weeks, potentially reaching around 200 MPa. Studies have compared the compressive strength of different GICs, showing variations based on factors like material type (conventional vs. resin-modified) and specimen dimensions.
Diametral tensile strength (DTS), also known as tensile strength, is another critical property, as clinical failures can occur due to tensile stress. For brittle materials like GICs, DTS is often measured indirectly by applying a compressive force across the diameter of a cylindrical specimen using a UTM. This induces tensile stress in the material perpendicular to the applied force, and the tensile strength is calculated from the load at failure and the specimen dimensions. Studies have reported DTS values for GICs ranging from approximately 5.54 to 13.72 MPa depending on the material and testing period.
Flexural strength, which assesses a material's resistance to bending before fracture, is typically determined using a three-point bending test on a UTM. Rectangular specimens are supported at two points and a load is applied at the center until fracture. This test simultaneously evaluates tensile and compressive stresses within the material. ISO standards for flexural strength measurement in restorative GICs suggest a limit value of 25 MPa. Research indicates that flexural strength values for GICs can range significantly, from around 20 MPa to 115 MPa, depending on the material type.
Shear bond strength evaluates the strength of the bond between the GIC and the tooth structure (enamel or dentin) or other restorative materials. Specimens are prepared with the GIC bonded to a substrate, and a shear force is applied using a UTM until the bond fails. The force at failure is used to calculate the shear bond strength. Studies have investigated the shear bond strength of GICs to enamel and dentin, with reported values varying depending on the specific GIC and substrate.
Microhardness Indentation Testing
Microhardness testing measures a material's resistance to permanent indentation. This property is related to other mechanical properties like compressive strength and proportional limit. Vickers and Knoop hardness tests are commonly used in dentistry to assess the microhardness of restorative materials like GICs.
In microhardness testing, a diamond indenter of a specific shape (pyramid for Vickers, rhomboidal for Knoop) is applied to the material surface under a defined load and dwell time. The dimensions of the resulting indentation are measured, and the hardness value is calculated. Studies on GICs often use Vickers hardness testers with loads typically ranging from 50 g to 300 g and dwell times around 15 to 30 seconds. Microhardness testing is used to evaluate the setting behavior of GICs and how properties change over time or with different treatments. For example, studies have assessed the microhardness of GICs after different storage periods or surface protection treatments.
Below is an example of how microhardness data might be presented, based on findings from research on GICs:
| Material Group | Storage Time (days) | Mean Vickers Hardness Number (VHN) |
| Conventional GIC (Group A) | 1 | 32.35 |
| Conventional GIC (Group A) | 7 | 46.0 |
| Conventional GIC (Group A) | 30 | 49.6 |
| Zirconia-based GIC | 1 | 55.36 |
| GIC with 25% EEP | - | Significantly higher than conventional GIC |
| GIC with 50% EEP | - | No significant difference from conventional GIC |
Note: The data in this table is illustrative and compiled from different studies on various GIC types, including some that are not this compound, to demonstrate how microhardness data is presented and interpreted. Specific values for this compound would require dedicated studies on that material.
Surface Roughness Profilometry
Surface roughness is a critical factor for restorative materials as it can influence plaque accumulation, staining, and wear. Surface roughness profilometry is a technique used to quantify the texture of a material's surface. A profilometer uses a stylus that traverses the surface, and a transducer measures the vertical displacement of the stylus as it moves over the peaks and valleys of the surface.
Various parameters can be calculated from the surface profile, with Ra (arithmetical mean deviation of the profile from the mean line) being a commonly used indicator of surface roughness. Studies evaluating the surface roughness of GICs use profilometers to measure Ra values under different conditions, such as after setting, polishing, or exposure to various environments. Research has shown that polishing procedures can significantly reduce the surface roughness of GICs. Different GIC materials can exhibit varying surface roughness values after setting. For instance, one study found that the average surface roughness of a GIC immersed in carbonated beverages was higher compared to a zirconia-reinforced GIC.
Controlled Environmental Simulation for Material Degradation Studies (e.g., Acidic Aging Protocols)
The oral cavity is a dynamic and often challenging environment for restorative materials, with variations in temperature, pH, and exposure to various substances. Controlled environmental simulations are used to assess the long-term behavior and degradation of materials like this compound under conditions that mimic the oral environment. Acidic aging protocols are a common form of such simulation, designed to evaluate a material's resistance to acidic challenges.
These protocols typically involve immersing material specimens in acidic solutions (e.g., lactic acid-sodium lactate (B86563) solution with a specific pH) for defined periods at controlled temperatures. The specimens are then evaluated for changes in properties such as mass loss, surface degradation, or alterations in mechanical strength. Acid erosion tests, for example, measure the depth of material loss after exposure to acidic solutions. While specific studies on acidic aging of this compound were not extensively detailed in the search results, research on GICs in general utilizes such protocols to understand their durability and how factors like powder-liquid ratio can affect their resistance to acid erosion.
Statistical Approaches in Data Interpretation
Analysis of Variance (ANOVA)
Analysis of Variance (ANOVA) is a widely used statistical test in studies evaluating the properties of dental materials, including GICs. ANOVA is used to compare the means of three or more groups to determine if there is a statistically significant difference between them. This is particularly useful when comparing the mechanical properties or surface characteristics of different GIC materials, or the same material under different experimental conditions (e.g., different storage times, surface treatments, or aging protocols).
For example, ANOVA has been employed to analyze and compare the mean compressive strength values of different GICs , the mean microhardness values under various conditions , and the mean shear bond strength values between different materials or substrates. Following a significant ANOVA result, post-hoc tests (such as Tukey or Bonferroni) are often performed to identify which specific groups differ significantly from each other.
Post Hoc Analyses (e.g., Bonferroni, Dunn's)
When a non-parametric omnibus test like the Kruskal-Wallis test indicates a statistically significant difference among groups, post hoc tests are necessary to determine which specific pairs of groups are significantly different from each other. Performing multiple pairwise comparisons without adjustment increases the risk of a Type I error (falsely rejecting a true null hypothesis). Post hoc analyses address this multiple comparisons problem by adjusting the significance level or p-values.
The Bonferroni correction is a common method for adjusting the significance level for multiple comparisons. It divides the original alpha level (e.g., 0.05) by the number of comparisons being made, resulting in a more stringent threshold for significance for each individual test. For instance, if five comparisons are made with an initial alpha of 0.05, the Bonferroni-corrected alpha would be 0.05/5 = 0.01. A p-value from a pairwise comparison is then compared to this adjusted alpha level. While effective at controlling the familywise error rate (the probability of making at least one Type I error across all comparisons), the Bonferroni correction can be conservative, potentially increasing the likelihood of Type II errors (failing to detect a true difference). Studies comparing this compound to multiple other materials might use ANOVA followed by a Bonferroni adjustment for post hoc analysis if the data meet the assumptions for ANOVA. For example, research assessing the efficiency of several restorative glass ionomer cements, including ChemFil Rock, compared properties using ANOVA followed by the Bonferroni method.
Dunn's test is a non-parametric post hoc test specifically designed for use after a significant Kruskal-Wallis test. It performs pairwise comparisons between groups while controlling the familywise error rate. Dunn's test uses the ranks of the observations, similar to the Kruskal-Wallis test. It is considered the appropriate non-parametric pairwise multiple-comparison procedure when a Kruskal-Wallis test is rejected. When research on this compound involves comparing it to multiple other materials using the Kruskal-Wallis test, Dunn's test would be the suitable follow-up to identify which specific materials exhibit statistically significant differences in the property being measured compared to this compound. One study mentioned using Dunn's post hoc test to statistically assess results, including the ChemFil Rock group.
Theoretical Models and Predictive Research for Chemfil Ii Performance
Elucidating Structure-Function Relationships at Micro- and Nano-Scales
The performance of glass ionomer cements at the micro- and nano-scales is intrinsically linked to the complex structure that develops during the acid-base setting reaction. This reaction yields a composite material where unreacted fluoroaluminosilicate glass particles are dispersed within a polysalt matrix. This matrix is formed through the ionic cross-linking of polyacrylic acid chains with cations released from the glass .
At the micro-scale, the physical characteristics of the unreacted glass particles, including their size and spatial arrangement within the polysalt matrix, significantly influence the mechanical attributes of the hardened cement . Theoretical models can be employed to investigate how variations in particle size and filler concentration impact stress distribution and fracture resistance. For instance, research on GICs suggests that incorporating larger glass particles may lead to a reduction in the rate of wear .
The presence and characteristics of porosity within the set cement at both micro- and nano-scales represent another critical structural determinant of performance. Theoretical models, such as the Schoch model used to describe ultrasonic wave propagation in materials, have been applied to study the correlation between porosity and ultrasonic parameters in glass ionomer cements. These studies indicate a generally inverse linear relationship between ultrasonic velocity and increasing porosity . Porosity can facilitate the ingress of water and acidic substances, thereby impacting the material's degradation rate and long-term durability .
Development of Degradation Pathways and Kinetic Models for Material Deterioration
The degradation of glass ionomer cements like ChemFil II in the oral environment is a multifaceted process driven by factors including water absorption, acidic challenges, surface erosion, and abrasive wear . Theoretical modeling and kinetic studies are essential for delineating the specific pathways of these degradation processes and predicting the rate at which the material deteriorates over time.
Kinetic models provide a framework for describing the release of ions from the cement, which serves as an indicator of material dissolution and degradation. Research has examined the kinetics of release for various ions, including sodium, silicon, aluminum, calcium, and phosphorus, from conventional glass ionomer cements when exposed to both neutral and acidic aqueous environments . These investigations suggest that ion release may occur in distinct stages, potentially conforming to different kinetic models depending on the specific ion and the prevailing environmental conditions . Under acidic conditions, a significant component of the degradation can be attributed to the gradual dissolution of the cement matrix .
A variety of kinetic models, including first-order, nth-order, and parallel first-order models, are commonly employed in materials science to characterize degradation processes . Applying these modeling frameworks to glass ionomer cements can aid in identifying the rate-limiting steps involved in degradation and in predicting the material's functional lifespan under diverse oral conditions. For instance, advanced kinetic analysis methodologies have been successfully utilized in other scientific domains to model degradation rates and forecast material stability .
Predictive research in this area frequently involves the development of models that establish relationships between material properties, such as porosity and surface roughness, and their corresponding degradation rates . Theoretical frameworks can help elucidate how features like increased surface roughness resulting from degradation can potentially promote bacterial adhesion and the formation of biofilms, thereby contributing to secondary caries development and further material breakdown .
Theoretical Frameworks for Adhesion and Interface Stability
A significant advantage of glass ionomer cements is their inherent capacity for chemical adhesion to dental hard tissues, namely enamel and dentin . Theoretical frameworks concerning adhesion primarily focus on the specific chemical interactions that occur at the interface between the cement and the tooth structure.
The principal mechanism underlying this adhesion is a chelation reaction between the carboxyl functional groups present in the polyacrylic acid component of the cement and the calcium ions within the hydroxyapatite (B223615) crystals that constitute enamel and dentin . This reaction leads to the formation of a distinct interfacial ion-exchange layer . Theoretical models can explore the strength and characteristics of these ionic bonds and how they are influenced by parameters such as the concentration and molecular weight of the polyacrylic acid, as well as the precise composition of the glass component .
Theoretical frameworks also consider the stability of the adhesive interface when exposed to the challenging conditions of the oral cavity, which include variations in moisture levels, pH fluctuations, and mechanical stresses . Models can predict how factors such as water sorption and hydrolytic degradation might compromise the integrity of the ion-exchange layer and thus affect the long-term stability of the bond . The application of cavity conditioning agents, such as solutions containing polycarboxylic acid, can enhance adhesion by effectively cleaning the tooth surface and increasing the availability of calcium ions for reaction with the cement .
Material Science Perspectives on Enhancing Long-Term Durability and Mechanical Integrity
Principles derived from material science are fundamental to understanding and subsequently improving the long-term durability and mechanical integrity of materials like this compound. This involves a thorough investigation of the relationships between the material's constituent components, its resulting microstructure, and its mechanical behavior over time and under varying service conditions.
Theoretical models within material science can predict how alterations in the composition of either the glass powder or the polyacrylic acid component influence the setting reaction, the resulting structure of the polysalt matrix, and ultimately the mechanical properties such as strength and toughness of the set cement . For example, the concentration of polyacrylic acid has been identified as a significant factor influencing the strength of glass ionomer cement .
Furthermore, material science research explores potential modifications to glass ionomer cements, such as the incorporation of nanoparticles, with the goal of improving their mechanical properties and extending their durability . Theoretical models can assist in predicting the effects of these compositional modifications on the material's structure and its resultant performance characteristics.
Advanced Formulations and Future Research Trajectories for Chemfil Ii Derivatives
Innovations in Filler Particle Technology for Enhanced Properties
Innovations in filler particle technology are crucial for improving the mechanical properties of glass ionomer cements. Modifying the size and shape of filler particles in GICs can influence their mechanical performance. Generally, smaller particle sizes and higher packing densities are associated with improved compression strength and hardness, while larger particles may contribute to higher wear resistance.
Nanotechnology has been applied to modify GICs through the incorporation of nano-sized fillers or by reducing the size of the glass particles. Studies have explored the addition of nano-sized bioceramics, such as apatite crystals, to the glass powder. This incorporation has shown potential to not only increase the mechanical properties of conventional GICs but also to enhance fluoride (B91410) release and bioactivity. Nano-sized apatite crystals can increase the crystallinity of the set matrix, leading to a chemically more stable and insoluble cement with improved bond strength to tooth structure.
Another approach involves the incorporation of reactive and non-reactive glass fibers into conventional glass ionomer formulations, which has resulted in improved mechanical properties without compromising the biocompatibility of the restorative material. For instance, adding silk fibers to the powder part of GIC has been shown to improve compressive strength, flexural strength, and diametral tensile strength.
Different GIC formulations, including those with specific filler technologies, exhibit variations in mechanical properties. A study comparing ChemFil Rock (a zinc-containing GIC) with other conventional GICs found that ChemFil Rock exhibited the highest flexural strength but lower Vickers hardness and indentation modulus. The small glass particle size in ChemFil Rock, which appeared homogenous in size and shape, resulted in a greater particle surface area compared to other materials tested.
Integration of Bioactive Components and Their Effects on Material Characteristics (e.g., Chlorhexidine)
The integration of bioactive components into glass ionomer cements is an active area of research aimed at enhancing their therapeutic properties, particularly their antimicrobial activity. Chlorhexidine (B1668724) (CHX) is one such agent that has been investigated for incorporation into GICs.
Studies have explored the addition of chlorhexidine salts, such as chlorhexidine diacetate and chlorhexidine hexametaphosphate (CHX-HMP), into GICs to increase their antimicrobial activity. Research indicates that GICs supplemented with finely milled, dry CHX-HMP particles can provide sustained, dose-dependent CHX release over extended periods, such as at least 660 days. These materials also demonstrated the ability to be recharged with CHX, either through conventional CHX digluconate solutions or CHX-HMP suspensions, leading to increased subsequent CHX release.
The effect of CHX incorporation on the mechanical properties of GICs has been a subject of investigation, with some studies suggesting that certain concentrations of CHX can be incorporated without negatively affecting mechanical characteristics like flexural strength and compressive strength. For example, a study found that the addition of 1% CHX-HMP did not adversely affect the compressive, tensile, or biaxial flexural strength of GICs. However, other research indicates that higher concentrations of CHX diacetate (2% or greater) can significantly decrease compressive strength and adversely affect bond strength to dentin.
Beyond antimicrobials, the chairside addition of other bioactive molecules, such as Type I Collagen and RGD peptides, to conventional glass polyalkenoate cement (like ChemFil Superior) has shown potential to improve physical properties, including compressive strength, diametral compressive strength, three-point flexural strength, diametral compressive fatigue limit, and biaxial flexural strength, without negatively impacting shear bond strength.
Development of Next-Generation Hybrid Systems and Interpenetrating Networks
The development of next-generation hybrid systems and interpenetrating networks (IPNs) represents an effort to combine the favorable properties of glass ionomer cements with those of other materials, such as resin composites, to overcome the limitations of conventional GICs.
Resin-modified glass ionomer cements (RMGICs) are a type of hybrid material that combines the acid-base reaction of conventional GICs with the polymerization of resin components. These materials contain polymerizable methacrylate (B99206) groups in the polyacid skeleton, allowing for both acid-base setting and free radical polymerization. RMGICs generally exhibit higher flexural strength, tensile strength, and resistance to solubility compared to conventional GICs, potentially due to the chemical bonding between glass particles and the resin phase.
Interpenetrating polymer networks involve materials containing two polymers, each in a network form. In dentistry, IPN-like nanostructures are utilized in various materials, including denture base polymers, denture teeth, and fiber-reinforced composites. IPN structures can provide specific properties to the resin system before and after polymerization and contribute to good interfacial adhesion. Semi-IPNs, where one or more polymers are cross-linked and one or more are linear or branched, are found in dental IPN structures. The bonding in semi-IPNs can rely on interdiffusion bonding mechanisms.
The concept of IPNs is also being explored in ceramic-resin composite dental restorative materials, where a resin infiltrates a ceramic network structure. These materials aim to leverage the advantages of both phases, with the reinforcing phase distributing stresses more effectively and offering enhanced resistance to breakdown phenomena like crack propagation.
Glass hybrid systems, such as the EQUIA Forte HT, represent another advancement, combining different particle sizes of innovative glasses with a filled coating for improved wear resistance. This technology aims to enhance mechanical properties and handling.
Unresolved Challenges and Open Questions in ChemFil II Material Science Research
Despite advancements, several unresolved challenges and open questions remain in the material science research of glass ionomer cements, including those related to this compound. One significant area of uncertainty lies in the long-term clinical effectiveness of the fluoride released by GICs. While GICs are known to release fluoride, the clinical benefit of this release in terms of preventing or arresting secondary caries is not definitively established, with some studies suggesting the released amounts may be too small for a significant clinical impact, although amounts needed to alter the demineralization-remineralization balance have been determined in vitro to be less than that needed to damage oral bacteria.
Standardization of in vitro material testing protocols for glass ionomer-based materials is another challenge. Variations in testing methodologies can lead to difficulties in interpreting results and comparing findings across different studies, particularly concerning mechanical and adhesive properties. The delicate connection between GICs and dental tissues can also lead to challenges in accurately assessing the impact of fractures and artifacts during testing.
Improving the mechanical strength and durability of GICs in stress-bearing areas remains an ongoing challenge. While newer formulations and modifications aim to address this, achieving long-lasting restorations comparable to other materials in high-stress applications is still an area of active research. The wear resistance of GICs, particularly in posterior restorations, is also a factor that requires continued improvement.
The long-term behavior and stability of incorporated bioactive components within the GIC matrix, as well as their sustained release profile and efficacy over extended periods in the complex oral environment, are also subjects requiring further investigation.
Directions for Computational Materials Science in this compound Development
Computational materials science plays an increasingly important role in understanding and developing new materials, including glass ionomer cements. Computational studies can provide insights into the formation reactions, structure, and properties of GIC components and their interactions.
Theoretical studies using computational methods, such as density functional theory, have been employed to model the formation of polyacid precursors and the reactions occurring during the setting of GICs, including resin-modified formulations. These studies can help elucidate the thermodynamic stability of different molecular arrangements and the mechanisms of bond formation, such as the formation of salt bridges. Computational modeling can also assist in identifying promising molecular structures and understanding their interactions with metal ions, which are crucial for the setting reaction and the resulting material properties. For example, computational studies have suggested that aluminum atoms generate more compact structures in the set cement, which could correlate with more resistant materials.
The use of computational tools can help accelerate the discovery and optimization of new GIC materials by allowing researchers to predict properties and screen potential formulations before extensive experimental work. Overcoming challenges in managing and analyzing large, non-uniform datasets generated from experimental and computational studies is crucial for maximizing the impact of computational materials science in GIC development.
Q & A
Basic: How to design a rigorous experimental protocol for synthesizing ChemFil II?
Methodological Answer:
Begin by defining measurable objectives (e.g., purity, yield, structural confirmation) and selecting characterization techniques (e.g., NMR, HPLC, XRD). Use a factorial design to test variables like temperature, solvent polarity, and reaction time. Document each step in an Electronic Lab Notebook (ELN) such as Chemotion to ensure reproducibility. For validation, compare results with prior literature, ensuring alignment with reported spectral data and synthesis conditions. Include a control group (e.g., a known synthesis method) to benchmark performance. Reference protocols from peer-reviewed journals for standardized methodologies .
Example Table:
| Parameter | Tested Range | Optimal Value | Characterization Method |
|---|---|---|---|
| Reaction Temp. | 50–100°C | 80°C | HPLC (purity ≥98%) |
| Catalyst Loading | 1–5 mol% | 3 mol% | NMR (confirmed structure) |
Basic: What strategies ensure a comprehensive literature review for this compound research?
Methodological Answer:
Use secondary databases (e.g., SciFinder, Reaxys) to identify primary sources . Filter results by publication type (e.g., research articles, patents) and relevance to your hypothesis. Create a citation map to trace foundational studies and recent advancements. Critically evaluate sources for conflicts in data, such as discrepancies in reported reaction yields or spectroscopic peaks. Organize findings into a matrix:
| Study | Synthesis Method | Key Findings | Data Gaps |
|---|---|---|---|
| Author et al. 2020 | Solvothermal | 92% purity | No XRD validation |
Avoid tertiary sources (e.g., textbooks) for experimental details; prioritize peer-reviewed journals .
Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?
Methodological Answer:
First, re-examine experimental conditions (e.g., sample purity, solvent interference) . Cross-validate using complementary techniques:
- NMR: Confirm molecular structure and functional groups.
- XRD: Assess crystallinity and long-range order.
- Mass Spectrometry: Verify molecular weight.
If contradictions persist, replicate the experiment under controlled conditions (e.g., inert atmosphere) and consult computational modeling (e.g., DFT simulations) to predict spectral outcomes . Publish raw data in repositories like RADAR4Chem to enable peer scrutiny .
Advanced: What statistical methods are appropriate for analyzing this compound’s catalytic efficiency across multiple trials?
Methodological Answer:
Apply ANOVA to compare means of catalytic efficiency across experimental groups (e.g., varying pH or substrate concentrations). Use Tukey’s HSD post-hoc test to identify significant differences. For non-normal data, employ non-parametric tests like Kruskal-Wallis. Report confidence intervals (95%) and effect sizes to contextualize practical significance. Tools like R or Python’s SciPy library are recommended for robust analysis .
Example Workflow:
Normalize data (e.g., log-transform skewed distributions).
Perform Levene’s test for homogeneity of variance.
Select test based on data distribution and sample size.
Basic: How to validate the identity and purity of this compound post-synthesis?
Methodological Answer:
Combine multiple orthogonal techniques:
- Chromatography (HPLC/UPLC): Quantify purity (>95% threshold).
- Elemental Analysis: Confirm empirical formula.
- Thermogravimetric Analysis (TGA): Assess thermal stability.
For novel derivatives, include single-crystal XRD for unambiguous structural confirmation. Cross-reference spectral data with databases like PubChem or ChemSpider . Document all validation steps in the Supporting Information section of manuscripts .
Advanced: How to optimize reaction parameters for scaling this compound synthesis without compromising yield?
Methodological Answer:
Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, pressure, stoichiometry). Conduct pilot-scale trials with incremental scaling (e.g., 1g → 10g → 100g) and monitor critical quality attributes (CQAs) like particle size distribution. Apply process analytical technology (PAT) for real-time monitoring . Publish scalability challenges and solutions in open-access repositories to contribute to community knowledge .
Example Optimization Table:
| Scale | Yield (%) | Purity (%) | Key Challenge | Mitigation Strategy |
|---|---|---|---|---|
| Lab (1g) | 85 | 98 | Heat dissipation | Jacketed reactor |
| Pilot (10g) | 78 | 95 | Solvent recovery | Closed-loop system |
Basic: What ethical guidelines apply when publishing this compound research data?
Methodological Answer:
Ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like nmrXiv or Chemotion . Disclose conflicts of interest (e.g., funding sources) and adhere to journal-specific authorship criteria (e.g., ICMJE guidelines) . Cite all prior work exhaustively, avoiding "citation stacking" or preferential referencing .
Advanced: How to address reproducibility failures in this compound’s reported properties?
Methodological Answer:
Systematically audit variables:
Material Sourcing: Compare supplier certificates (e.g., Sigma-Aldrich vs. TCI).
Instrument Calibration: Recalibrate spectrometers using certified standards.
Ambient Conditions: Control humidity/temperature during synthesis .
If inconsistencies remain, collaborate with original authors via platforms like ResearchGate to request raw datasets or detailed protocols . Document all efforts to replicate in the manuscript’s Limitations section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
